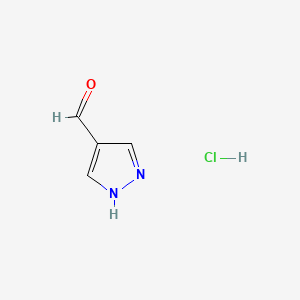

1H-Pyrazole-4-carbaldehyde hydrochloride

Description

BenchChem offers high-quality 1H-Pyrazole-4-carbaldehyde hydrochloride suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 1H-Pyrazole-4-carbaldehyde hydrochloride including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure of Parent

Properties

IUPAC Name |

1H-pyrazole-4-carbaldehyde;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H4N2O.ClH/c7-3-4-1-5-6-2-4;/h1-3H,(H,5,6);1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AIIWZEJJEPAMBL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C=NN1)C=O.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H5ClN2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

132.55 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

Introduction: The Significance of 1H-Pyrazole-4-carbaldehyde as a Core Scaffold

An In-Depth Technical Guide to the Physicochemical Characteristics of 1H-Pyrazole-4-carbaldehyde HCl

For Researchers, Scientists, and Drug Development Professionals

The pyrazole ring system is a cornerstone in medicinal chemistry, recognized as a "privileged scaffold" due to its presence in numerous biologically active compounds and FDA-approved drugs.[1][2][3] Pyrazole derivatives exhibit a wide spectrum of pharmacological activities, including anti-inflammatory, anticancer, and antimicrobial properties.[2][3] Within this important class of molecules, 1H-Pyrazole-4-carbaldehyde serves as a versatile and crucial building block.[4] Its aldehyde functionality at the 4-position provides a reactive handle for a multitude of chemical transformations, enabling the synthesis of more complex molecular architectures for drug discovery and materials science.[4][5]

This technical guide offers a comprehensive examination of the physicochemical characteristics of 1H-Pyrazole-4-carbaldehyde and its hydrochloride (HCl) salt. As a senior application scientist, the goal is to provide not just raw data, but also field-proven insights into the causality behind experimental choices and handling protocols. This document is designed to equip researchers and drug development professionals with the essential knowledge for the effective use, characterization, and storage of this valuable synthetic intermediate.

Physicochemical Properties: A Quantitative Overview

A thorough understanding of a compound's physical and chemical properties is fundamental to its application, from reaction setup to formulation development. The properties of 1H-Pyrazole-4-carbaldehyde are summarized below. The hydrochloride salt form is often used to improve solubility and handling characteristics.

| Property | Value | Significance for Research & Development |

| Molecular Formula | C₄H₄N₂O[6][7][8][9] | Confirms the elemental composition of the molecule. |

| Molecular Weight | 96.09 g/mol [6][7][8][9] | Essential for stoichiometric calculations in synthesis and for preparing solutions of known molarity. |

| CAS Number | 35344-95-7[6][8][10] | Provides a unique identifier for unambiguous substance identification across databases. |

| Appearance | Off-white to pale yellow solid[11][12] | A basic quality control check; deviations may indicate impurities or degradation. |

| Melting Point | 82-83 °C[8][11][12] | A sharp melting range is a key indicator of purity. |

| Boiling Point | 300.0 ± 13.0 °C (Predicted)[11][12] | Useful for purification by distillation, although its solid nature makes this less common. |

| Solubility | Slightly soluble in Chloroform (heated) and Methanol.[11][12] | Critical for selecting appropriate solvents for reactions, purification (e.g., recrystallization), and analytical characterization. The HCl salt generally exhibits higher aqueous solubility. |

| pKa | 11.65 ± 0.50 (Predicted)[11][12] | Indicates the acidity of the N-H proton on the pyrazole ring, influencing its reactivity in base-mediated reactions and its ionization state at different pH values. |

| Topological Polar Surface Area (TPSA) | 45.75 Ų[7] | A predictor of drug transport properties. TPSA is correlated with oral bioavailability and cell permeability. |

| LogP | 0.22[7] | The octanol-water partition coefficient indicates the compound's lipophilicity, a key factor in pharmacokinetic properties like absorption and distribution. |

Spectroscopic Profile: Elucidating the Molecular Structure

Spectroscopic analysis is indispensable for verifying the identity, structure, and purity of 1H-Pyrazole-4-carbaldehyde. The following data represent the expected spectral characteristics.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR is the most powerful tool for unambiguous structural elucidation in organic chemistry.[13]

-

¹H NMR: The proton NMR spectrum provides information on the number of different types of protons and their connectivity.

-

Aldehyde Proton (-CHO): A singlet is expected at approximately δ 9.8-10.0 ppm . This downfield shift is characteristic of an aldehyde proton.

-

Pyrazole Ring Protons (C3-H, C5-H): Two singlets are expected in the aromatic region, typically around δ 8.0-8.5 ppm .

-

Pyrazole N-H Proton: A broad singlet is expected, the chemical shift of which is highly dependent on solvent and concentration.

-

-

¹³C NMR: The carbon NMR spectrum reveals the number of chemically distinct carbon environments.

-

Aldehyde Carbonyl (C=O): A signal is expected around δ 185 ppm .

-

Pyrazole Ring Carbons: Signals for the C3, C4, and C5 carbons are expected in the range of δ 110-140 ppm .

-

Fourier-Transform Infrared (FT-IR) Spectroscopy

FT-IR spectroscopy is used to identify the functional groups present in a molecule based on their characteristic vibrational frequencies.

-

C=O Stretch: A strong, sharp absorption band is expected in the region of 1660-1680 cm⁻¹ , characteristic of an aromatic aldehyde carbonyl group.[14]

-

N-H Stretch: A broad band may be observed around 3100-3300 cm⁻¹ .

-

C-H Stretch (Aromatic): Signals typically appear just above 3000 cm⁻¹ .

-

C=N and C=C Stretches: Medium intensity bands are expected in the 1400-1600 cm⁻¹ region, corresponding to the pyrazole ring.

Mass Spectrometry (MS)

Mass spectrometry provides information about the mass-to-charge ratio of the molecule, confirming its molecular weight.

-

High-Resolution Mass Spectrometry (HRMS): For C₄H₄N₂O, the expected exact mass for the protonated molecule ([M+H]⁺) would be calculated and compared to the observed value to confirm the elemental composition with high precision.[14]

Synthesis, Reactivity, and Stability

Synthesis

A prevalent method for the synthesis of 1H-pyrazole-4-carbaldehydes is the Vilsmeier-Haack reaction .[14][15][16][17] This reaction typically involves treating a corresponding hydrazone with a Vilsmeier reagent (a mixture of phosphorus oxychloride and dimethylformamide) to achieve cyclization and formylation in one pot.[18] Understanding the synthetic route is crucial for anticipating potential impurities.

Chemical Reactivity

The reactivity of 1H-Pyrazole-4-carbaldehyde is dominated by its aldehyde functional group and the pyrazole ring.

-

Aldehyde Group: The aldehyde is susceptible to:

-

Oxidation: Easily oxidized to the corresponding carboxylic acid upon exposure to air, requiring storage under an inert atmosphere.[19]

-

Nucleophilic Addition: Reacts with nucleophiles like amines and alcohols.[17]

-

Condensation Reactions: Participates in condensations to form imines (Schiff bases), which are themselves valuable intermediates.[5][18]

-

Cannizzaro Reaction: Under strongly basic conditions, it can undergo disproportionation to the corresponding alcohol and carboxylic acid.[19]

-

-

Pyrazole Ring: The ring itself can undergo electrophilic substitution, though the electron-withdrawing nature of the aldehyde group influences its reactivity.[5]

Stability and Recommended Storage

To ensure the integrity of 1H-Pyrazole-4-carbaldehyde HCl, adherence to proper storage conditions is paramount.

-

Temperature: Store in a cool environment, typically at 2-8°C .[10][11]

-

Atmosphere: Store under a dry, inert atmosphere (e.g., argon or nitrogen) to prevent oxidation of the aldehyde group.[11][20]

-

Light: Protect from light by using an amber or opaque container, as pyrazole derivatives can be susceptible to photodegradation.[20]

-

Moisture: Keep the container tightly sealed to prevent hydrolysis and other moisture-mediated degradation.[19][20]

The primary degradation pathway to be concerned with is the oxidation of the aldehyde to 1H-pyrazole-4-carboxylic acid.[19]

Experimental Protocols & Visualization

Diagram: Physicochemical Characterization Workflow

The following diagram outlines the logical workflow for the comprehensive characterization of a new batch of 1H-Pyrazole-4-carbaldehyde HCl. This ensures a self-validating system where each step confirms the material's identity, purity, and suitability for downstream applications.

Sources

- 1. Recent Applications of the Multicomponent Synthesis for Bioactive Pyrazole Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Recent Advancement in Drug Design and Discovery of Pyrazole Biomolecules as Cancer and Inflammation Therapeutics - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Pyrazole: an emerging privileged scaffold in drug discovery - PMC [pmc.ncbi.nlm.nih.gov]

- 4. chemimpex.com [chemimpex.com]

- 5. nbinno.com [nbinno.com]

- 6. 1H-pyrazole-4-carbaldehyde | C4H4N2O | CID 5130673 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. chemscene.com [chemscene.com]

- 8. exchemistry.com [exchemistry.com]

- 9. scbt.com [scbt.com]

- 10. 1H-Pyrazole-4-carboxaldehyde | 35344-95-7 [chemicalbook.com]

- 11. 35344-95-7 CAS MSDS (1H-Pyrazole-4-carboxaldehyde) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]

- 12. 1H-Pyrazole-4-carboxaldehyde | 35344-95-7 [amp.chemicalbook.com]

- 13. pdf.benchchem.com [pdf.benchchem.com]

- 14. 3-(2-Chloroethoxy)-1-(4-methoxyphenyl)-1H-pyrazole-4-carbaldehyde [mdpi.com]

- 15. researchgate.net [researchgate.net]

- 16. Bot Verification [rasayanjournal.co.in]

- 17. evitachem.com [evitachem.com]

- 18. asianpubs.org [asianpubs.org]

- 19. pdf.benchchem.com [pdf.benchchem.com]

- 20. pdf.benchchem.com [pdf.benchchem.com]

A Comprehensive Technical Guide to 1H-Pyrazole-4-carbaldehyde Hydrochloride: Synthesis, Properties, and Applications in Drug Discovery

For Researchers, Scientists, and Drug Development Professionals

Introduction

1H-Pyrazole-4-carbaldehyde and its salts, particularly the hydrochloride, are pivotal building blocks in the landscape of medicinal chemistry and drug development. The pyrazole scaffold is a "biologically privileged" structure, frequently incorporated into active pharmaceutical ingredients (APIs) due to its ability to engage in various biological interactions.[1] This guide offers an in-depth exploration of 1H-Pyrazole-4-carbaldehyde hydrochloride, providing a technical overview of its synthesis, chemical properties, and extensive applications as a versatile intermediate in the creation of novel therapeutics.

Chemical Identity and Structure

The hydrochloride salt of 1H-Pyrazole-4-carbaldehyde is the preferred form for many applications due to its potential for enhanced stability and solubility compared to the free base.

| Identifier | 1H-Pyrazole-4-carbaldehyde Hydrochloride | 1H-Pyrazole-4-carbaldehyde (Free Base) |

| CAS Number | 1197230-88-8 | 35344-95-7[2][3] |

| Molecular Formula | C₄H₅ClN₂O | C₄H₄N₂O[3] |

| Molecular Weight | 132.55 g/mol | 96.09 g/mol [2][3] |

| Canonical SMILES | C1=C(C=NN1)C=O.Cl | C1=C(C=NN1)C=O |

| InChIKey | LRGBDJBDJXZTTD-UHFFFAOYSA-N | LRGBDJBDJXZTTD-UHFFFAOYSA-N |

| Synonyms | 4-Pyrazolecarboxaldehyde hydrochloride | 4-Formyl-1H-pyrazole, Pyrazole-4-aldehyde |

Chemical Structure:

-

1H-Pyrazole-4-carbaldehyde Hydrochloride:

The structure consists of a pyrazole ring with an aldehyde group at the 4-position, protonated at one of the nitrogen atoms and associated with a chloride counter-ion.

-

1H-Pyrazole-4-carbaldehyde (Free Base):

The neutral form of the molecule.

Synthesis of 1H-Pyrazole-4-carbaldehyde Hydrochloride

A reliable and scalable two-step synthesis for 1H-Pyrazole-4-carbaldehyde hydrochloride has been developed, which avoids laborious purification procedures.[4] This method utilizes a Grignard reagent intermediate.

Experimental Protocol

Step 1: Synthesis of 4-Iodo-1H-pyrazole [4]

-

Dissolve pyrazole (300 g, 4.41 mol) in a mixture of 1200 mL of acetic acid and 173 mL of 30% aqueous sulfuric acid.

-

Heat the solution to 60°C.

-

Add iodine (450 g, 1.77 mol) and iodic acid dihydrate (190 g, 0.89 mol) in small portions with stirring.

-

After the addition is complete, stir the mixture at 60°C for an additional 2 hours.

-

Cool the reaction mixture and pour it into a solution of sodium sulfite to reduce excess iodine.

-

Neutralize with a sodium hydroxide solution and extract the product with a suitable organic solvent.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield 4-iodo-1H-pyrazole.

Step 2: Synthesis of 1H-Pyrazole-4-carbaldehyde Hydrochloride [4]

-

Prepare a Grignard reagent from ethylmagnesium bromide in anhydrous tetrahydrofuran (THF).

-

Protect the 4-iodo-1H-pyrazole by reacting it with ethyl vinyl ether in the presence of a catalytic amount of acid to form 1-(1-ethoxyethyl)-4-iodo-1H-pyrazole.

-

Add the protected iodopyrazole to the Grignard reagent at 5°C to form the corresponding pyrazolylmagnesium bromide.

-

Cool the reaction mixture to 0°C and slowly add N,N-dimethylformamide (DMF).

-

Stir the reaction mixture at room temperature for several hours.

-

Quench the reaction with a saturated aqueous solution of ammonium chloride.

-

Extract the product with an organic solvent.

-

Treat the organic extract with ethereal hydrogen chloride to precipitate the hydrochloride salt.

-

Filter the precipitate, wash with diethyl ether, and dry under vacuum to obtain 1H-Pyrazole-4-carbaldehyde hydrochloride.

Alternative Synthetic Route: The Vilsmeier-Haack Reaction

The Vilsmeier-Haack reaction is a widely employed method for the synthesis of 1H-pyrazole-4-carbaldehydes from hydrazone precursors.[5][6][7] This reaction involves the formylation and cyclization of a hydrazone using the Vilsmeier reagent, which is typically a mixture of phosphorus oxychloride (POCl₃) and DMF.[5][7]

General Vilsmeier-Haack Protocol for 1,3-Disubstituted-1H-pyrazole-4-carbaldehydes[5]

-

Prepare the Vilsmeier reagent by adding POCl₃ dropwise to an ice-cold solution of anhydrous DMF with stirring.

-

Add the appropriate hydrazone to the Vilsmeier reagent.

-

Allow the reaction mixture to warm to room temperature and then heat to 80°C for 4 hours.

-

Pour the reaction mixture onto crushed ice and neutralize with a dilute sodium hydroxide solution.

-

Allow the mixture to stand overnight to precipitate the product.

-

Collect the crude product by filtration and purify by flash column chromatography.

Physicochemical Properties

Detailed experimental data for 1H-Pyrazole-4-carbaldehyde hydrochloride is not widely published. However, the properties of the free base are well-documented and provide a useful reference.

| Property | 1H-Pyrazole-4-carbaldehyde (Free Base) |

| Appearance | Off-white to pale yellow solid[8] |

| Melting Point | 82-83 °C[8] |

| Boiling Point | ~300 °C (Predicted)[8] |

| Solubility | Slightly soluble in chloroform (heated) and methanol[8] |

| pKa | 11.65 ± 0.50 (Predicted)[8] |

The hydrochloride salt is expected to exhibit higher solubility in aqueous and polar protic solvents compared to the free base.

Analytical Characterization

The structural elucidation and purity assessment of 1H-Pyrazole-4-carbaldehyde and its derivatives are typically performed using a combination of spectroscopic techniques.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are crucial for confirming the structure. Key signals in the ¹H NMR spectrum of the free base include a singlet for the aldehydic proton around 10 ppm, and distinct signals for the pyrazole ring protons.[7][9]

-

Infrared (IR) Spectroscopy: The IR spectrum will show a characteristic strong absorption band for the carbonyl (C=O) stretch of the aldehyde group, typically in the region of 1650-1700 cm⁻¹.

-

Mass Spectrometry (MS): Mass spectrometry is used to determine the molecular weight and fragmentation pattern, confirming the molecular formula.

Applications in Drug Discovery and Medicinal Chemistry

1H-Pyrazole-4-carbaldehyde is a highly versatile intermediate in the synthesis of a wide range of biologically active compounds.[1] Its aldehyde functionality allows for a variety of chemical transformations, making it a valuable starting material for constructing more complex molecular architectures.

Key Applications:

-

Synthesis of Anti-inflammatory Agents: Pyrazole derivatives are well-known for their anti-inflammatory properties, with celecoxib being a prominent example. 1H-Pyrazole-4-carbaldehyde can be used to synthesize novel pyrazole-containing compounds with potential cyclooxygenase (COX) inhibitory activity.[10]

-

Development of Anticancer Therapeutics: The pyrazole nucleus is a common feature in many kinase inhibitors and other anticancer agents. The aldehyde group of 1H-pyrazole-4-carbaldehyde serves as a handle for introducing pharmacophores that can interact with various cancer targets.[11]

-

Creation of Antimicrobial Compounds: A variety of pyrazole derivatives have demonstrated antibacterial and antifungal activity. 1H-Pyrazole-4-carbaldehyde is a precursor for synthesizing compounds that can inhibit microbial growth.[7]

-

Intermediate for Agrochemicals: Beyond pharmaceuticals, this compound is also used in the development of fungicides and herbicides.[12]

Safety and Handling

Based on the safety data for related compounds, 1H-Pyrazole-4-carbaldehyde and its hydrochloride salt should be handled with care in a laboratory setting.[13][14][15]

-

Hazard Statements: May be harmful if swallowed, cause skin irritation, cause serious eye irritation, and may cause respiratory irritation.[2]

-

Precautionary Measures:

Conclusion

1H-Pyrazole-4-carbaldehyde hydrochloride is a valuable and versatile building block for chemical synthesis, particularly in the fields of drug discovery and materials science. Its straightforward synthesis and the reactivity of its aldehyde group provide a gateway to a vast array of complex molecules with diverse biological activities. This guide has provided a comprehensive overview of its chemical identity, synthesis, properties, and applications, serving as a foundational resource for researchers and scientists working at the forefront of chemical innovation.

References

-

Synthesis of 3-substituted 1-phenyl-1H-pyrazole-4-carbaldehydes and the corresponding ethanones by Pd-catalysed cross-coupling reactions. (n.d.). KTU ePubl. Retrieved January 10, 2026, from [Link]

-

Synthesis of Novel 1-[(2,6-Dichloro-4-trifluoromethyl)phenyl]-3-aryl-1H-pyrazole-4-carbaldehydes. (n.d.). National Institutes of Health (NIH). Retrieved January 10, 2026, from [Link]

-

Improved Synthesis of 1H-Pyrazole-4-carbaldehyde. (2011). Taylor & Francis Online. Retrieved January 10, 2026, from [Link]

-

1-phenyl-1H-pyrazole- 4-carboxaldehyde and Its Aldimines Derivatives. (n.d.). Asian Journal of Chemistry. Retrieved January 10, 2026, from [Link]

-

Improved Synthesis of 1H-Pyrazole-4-carbaldehyde (VI). (n.d.). ResearchGate. Retrieved January 10, 2026, from [Link]

-

Synthesis of various pyrazole-fused heterocyclic systems using pyrazole-4-carbaldehydes as versatile precursors. (n.d.). Semantic Scholar. Retrieved January 10, 2026, from [Link]

-

The Role of Pyrazole Derivatives in Modern Chemical Synthesis. (n.d.). Retrieved January 10, 2026, from [Link]

-

1H-pyrazole-4-carbaldehyde. (n.d.). PubChem. Retrieved January 10, 2026, from [Link]

-

Recent Applications of the Multicomponent Synthesis for Bioactive Pyrazole Derivatives. (n.d.). MDPI. Retrieved January 10, 2026, from [Link]

-

Synthesis and Antimicrobial Activity of New 4-Fromyl Pyrazole Derivatives Drived from Galloyl Hydrazide. (n.d.). Chemical Methodologies. Retrieved January 10, 2026, from [Link]

-

Synthesis and reactions of pyrazole-4-carbaldehydes. (n.d.). ResearchGate. Retrieved January 10, 2026, from [Link]

-

Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review. (n.d.). National Institutes of Health (NIH). Retrieved January 10, 2026, from [Link]

-

Safety Data Sheet. (2024). Angene Chemical. Retrieved January 10, 2026, from [Link]

-

Synthesis, Characterization and Antimicrobial activity of some new phenyl moiety. (2013). Journal of Pharmaceutical and Scientific Innovation. Retrieved January 10, 2026, from [Link]

Sources

- 1. Recent Applications of the Multicomponent Synthesis for Bioactive Pyrazole Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 2. pubchem.ncbi.nlm.nih.gov [pubchem.ncbi.nlm.nih.gov]

- 3. chemscene.com [chemscene.com]

- 4. tandfonline.com [tandfonline.com]

- 5. Synthesis of Novel 1-[(2,6-Dichloro-4-trifluoromethyl)phenyl]-3-aryl-1H-pyrazole-4-carbaldehydes - PMC [pmc.ncbi.nlm.nih.gov]

- 6. asianpubs.org [asianpubs.org]

- 7. chemmethod.com [chemmethod.com]

- 8. 35344-95-7 CAS MSDS (1H-Pyrazole-4-carboxaldehyde) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]

- 9. pdf.benchchem.com [pdf.benchchem.com]

- 10. ossila.com [ossila.com]

- 11. 1H-Pyrazole-4-carboxaldehyde | 35344-95-7 [chemicalbook.com]

- 12. researchportalplus.anu.edu.au [researchportalplus.anu.edu.au]

- 13. fishersci.com [fishersci.com]

- 14. fishersci.com [fishersci.com]

- 15. angenechemical.com [angenechemical.com]

- 16. 1H-Pyrazole-4-carboxaldehyde - Safety Data Sheet [chemicalbook.com]

A Comprehensive Spectroscopic and Analytical Guide to 1H-Pyrazole-4-carbaldehyde and its Hydrochloride Salt

Abstract

This technical guide provides an in-depth analysis of the spectroscopic characteristics of 1H-Pyrazole-4-carbaldehyde and its hydrochloride salt, compounds of significant interest in medicinal chemistry and synthetic organic chemistry.[1][2] Pyrazole derivatives are known to possess a wide range of biological activities, including anti-inflammatory, antimicrobial, and anticancer properties.[1][3] A thorough understanding of their structural and electronic properties through spectroscopic analysis is paramount for quality control, reaction monitoring, and rational drug design. This document serves as a core reference for researchers, offering detailed data interpretation for Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS), alongside standardized protocols for data acquisition.

Molecular Structure and its Spectroscopic Implications

1H-Pyrazole-4-carbaldehyde is a five-membered aromatic heterocycle containing two adjacent nitrogen atoms, substituted with a formyl (aldehyde) group at the C4 position. The hydrochloride salt is formed by the protonation of one of the basic nitrogen atoms of the pyrazole ring. This protonation significantly influences the electronic distribution within the aromatic system and has predictable consequences on the resulting spectroscopic data.

Molecular Structure Diagram

Caption: Equilibrium of 1H-Pyrazole-4-carbaldehyde and its hydrochloride salt.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for elucidating the carbon-hydrogen framework of organic molecules. For 1H-Pyrazole-4-carbaldehyde, both ¹H and ¹³C NMR provide unambiguous structural confirmation.

¹H NMR Spectroscopy

The ¹H NMR spectrum of 1H-Pyrazole-4-carbaldehyde is characterized by distinct signals for the aldehydic proton, the two pyrazole ring protons, and the N-H proton.

| Proton Assignment | Chemical Shift (δ, ppm) | Multiplicity | Integration |

| Aldehyde (CHO) | ~9.8 - 10.2 | Singlet (s) | 1H |

| Pyrazole H3/H5 | ~8.0 - 8.5 | Singlet (s) or Doublet (d) | 2H |

| N-H | ~13.0 - 14.0 | Broad Singlet (br s) | 1H |

Note: Data are typical values and may vary based on solvent and concentration. The H3 and H5 protons are often observed as a single peak due to rapid tautomerization but can appear as distinct signals.

Expert Insights:

-

Aldehyde Proton: The strong deshielding (δ > 9.5 ppm) is characteristic of an aldehyde proton due to the anisotropic effect of the C=O bond. Its singlet nature indicates no adjacent protons.

-

Pyrazole Protons: The protons at the C3 and C5 positions are in an electron-deficient aromatic environment, hence their downfield shift (δ > 8.0 ppm).

-

N-H Proton: The N-H proton signal is typically broad due to quadrupole broadening from the nitrogen atom and chemical exchange. Its significant downfield shift is indicative of its acidic nature and involvement in hydrogen bonding.

Effect of Protonation (Hydrochloride Salt): Upon forming the hydrochloride salt, the molecule becomes positively charged. This leads to a general deshielding effect, causing all proton signals to shift further downfield. The N-H protons (now two) would likely appear as a very broad signal at an even lower field, and the distinction between H3 and H5 may become more pronounced.

¹³C NMR Spectroscopy

The ¹³C NMR spectrum provides insight into the carbon environment of the molecule.

| Carbon Assignment | Chemical Shift (δ, ppm) |

| Aldehyde (C=O) | ~185 - 190 |

| Pyrazole C3/C5 | ~138 - 142 |

| Pyrazole C4 | ~115 - 120 |

Note: Data are typical values based on analogous structures.[4]

Expert Insights:

-

Carbonyl Carbon: The aldehyde carbon is the most downfield signal, which is typical for sp²-hybridized carbons double-bonded to oxygen.

-

Pyrazole Carbons: C3 and C5 are deshielded due to their proximity to the electronegative nitrogen atoms. C4, the point of substitution, is comparatively more shielded.

Effect of Protonation (Hydrochloride Salt): Protonation will induce a significant downfield shift for the pyrazole ring carbons, particularly C3 and C5, which are closest to the protonated nitrogen center. The effect on the C4 and aldehyde carbons will be less pronounced but still observable.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule based on the absorption of infrared radiation.

| Frequency (cm⁻¹) | Vibration Type | Functional Group |

| ~3100 - 3300 | N-H Stretch | Pyrazole N-H |

| ~1670 - 1690 | C=O Stretch | Aldehyde Carbonyl |

| ~1500 - 1600 | C=C & C=N Stretch | Pyrazole Ring |

| ~2800 & ~2700 | C-H Stretch | Aldehyde C-H (Fermi doublets) |

Expert Insights:

-

N-H Stretch: A broad absorption in this region is a clear indicator of the N-H group in the pyrazole ring.

-

C=O Stretch: A strong, sharp peak around 1680 cm⁻¹ is the most characteristic signal for the aldehyde's carbonyl group. Its position indicates conjugation with the pyrazole ring.

-

Aldehyde C-H: The presence of two medium-intensity peaks around 2800 and 2700 cm⁻¹ (Fermi doublets) is a definitive feature for an aldehyde C-H bond.

Effect of Protonation (Hydrochloride Salt): The most significant change will be in the N-H stretching region. A very broad and strong absorption band, often referred to as an "ammonium band," will appear from ~2400 to 3200 cm⁻¹, obscuring other signals in this region. This is due to the stretching vibrations of the N⁺-H bonds. The C=O stretching frequency may shift slightly due to the increased electron-withdrawing nature of the protonated ring.

Mass Spectrometry (MS)

Mass spectrometry provides information about the mass-to-charge ratio (m/z) of the molecule and its fragments, confirming the molecular weight and offering structural clues.

-

Molecular Weight: The monoisotopic mass of 1H-Pyrazole-4-carbaldehyde (C₄H₄N₂O) is 96.03 Da.[5]

-

Expected Molecular Ion (M⁺•): In an electron ionization (EI) mass spectrum, a prominent peak at m/z = 96 is expected.

-

Fragmentation Pattern: The primary fragmentation pathway involves the loss of the aldehyde group.

-

Loss of H•: A peak at m/z = 95 [M-H]⁺ corresponding to the loss of the aldehydic hydrogen.

-

Loss of CO: A strong peak at m/z = 68 [M-CO]⁺• resulting from the loss of carbon monoxide, a characteristic fragmentation for aromatic aldehydes. This fragment corresponds to the pyrazole radical cation.

-

Proposed Fragmentation Pathway

Caption: Key fragmentation pathways for 1H-Pyrazole-4-carbaldehyde in MS.

Standardized Experimental Protocols

To ensure data reproducibility and integrity, the following general protocols are recommended.

Workflow for Spectroscopic Analysis

Caption: Standard workflow for comprehensive spectroscopic characterization.

¹H and ¹³C NMR Spectroscopy

-

Sample Preparation: Accurately weigh 5-10 mg of the compound and dissolve in ~0.6 mL of a suitable deuterated solvent (e.g., DMSO-d₆, CDCl₃) in a 5 mm NMR tube.

-

Instrument Setup: Tune and shim the spectrometer for the chosen solvent.

-

¹H Acquisition: Acquire a standard one-pulse ¹H spectrum with sufficient scans to achieve a good signal-to-noise ratio (typically 8-16 scans).

-

¹³C Acquisition: Acquire a proton-decoupled ¹³C spectrum. Due to the lower natural abundance of ¹³C, a greater number of scans (e.g., 1024 or more) is required.

-

Data Processing: Process the raw data (FID) using appropriate software. Apply Fourier transform, phase correction, and baseline correction. For ¹H spectra, integrate the signals and reference the spectrum to a known standard (e.g., TMS at 0.00 ppm).

FT-IR Spectroscopy (ATR Method)

-

Background Scan: Record a background spectrum of the clean ATR crystal to subtract atmospheric and crystal absorbances.

-

Sample Application: Place a small amount of the solid sample directly onto the ATR crystal and apply pressure to ensure good contact.

-

Sample Scan: Acquire the sample spectrum, typically co-adding 16-32 scans at a resolution of 4 cm⁻¹.

-

Data Analysis: The resulting spectrum will be in absorbance or transmittance. Identify key absorption bands and assign them to the corresponding functional groups.

Mass Spectrometry (Electron Ionization - EI)

-

Sample Introduction: Introduce the sample into the ion source, typically via a direct insertion probe for solids.

-

Ionization: Bombard the vaporized sample with a high-energy electron beam (typically 70 eV) to induce ionization and fragmentation.

-

Mass Analysis: Separate the resulting ions based on their mass-to-charge ratio using a mass analyzer (e.g., quadrupole).

-

Detection: Detect the ions to generate the mass spectrum. Identify the molecular ion peak and analyze the fragmentation pattern to confirm the structure.

References

-

ResearchGate. (n.d.). Pyrazole-4-carbaldehyde derivatives. Retrieved from [Link]

-

Chemical Methodologies. (2021). Synthesis and Antimicrobial Activity of New 4-Fromyl Pyrazole Derivatives Drived from Galloyl Hydrazide. Retrieved from [Link]

-

MDPI. (2023). 3-(2-Chloroethoxy)-1-(4-methoxyphenyl)-1H-pyrazole-4-carbaldehyde. Retrieved from [Link]

-

Journal of Pharmaceutical and Scientific Innovation. (2013). Synthesis, Characterization and Antimicrobial activity of some new phenyl moiety. Retrieved from [Link]

-

PubChem. (n.d.). 1H-pyrazole-4-carbaldehyde. Retrieved from [Link]

-

ResearchGate. (2011). Pyrazole-3(4)-carbaldehyde: synthesis, reactions and biological activity. Retrieved from [Link]

-

ResearchGate. (n.d.). 1 H and 13 C NMR spectral characteristics of 1H-pyrazole Tabela 1.... Retrieved from [Link]

Sources

An In-Depth Technical Guide to Determining the Solubility Profile of 1H-Pyrazole-4-carbaldehyde Hydrochloride

Executive Summary

1H-Pyrazole-4-carbaldehyde and its derivatives are pivotal building blocks in modern medicinal and agricultural chemistry, serving as key intermediates in the synthesis of novel bioactive molecules, including anti-inflammatory and anti-melanoma agents.[1][2] The hydrochloride salt form, 1H-Pyrazole-4-carbaldehyde hydrochloride, is of particular interest for pharmaceutical development due to its potential for improved handling and formulation properties. A thorough understanding of a compound's solubility is a non-negotiable prerequisite for successful drug development, influencing everything from reaction chemistry and purification to formulation and bioavailability.

Currently, comprehensive, publicly available solubility data for 1H-Pyrazole-4-carbaldehyde hydrochloride in a broad range of organic solvents is scarce.[3] This guide, therefore, provides a robust framework for researchers, scientists, and drug development professionals to systematically determine this critical physicochemical parameter. We will delve into the theoretical underpinnings of solubility, provide detailed, field-proven experimental protocols for both qualitative and quantitative assessment, and discuss the practical application of the resulting data. This document is designed not as a static data sheet, but as a dynamic guide to generating reliable and reproducible solubility profiles.

Introduction to 1H-Pyrazole-4-carbaldehyde Hydrochloride

1H-Pyrazole-4-carbaldehyde hydrochloride is the salt form of the parent heterocyclic aldehyde. The pyrazole scaffold is a well-established pharmacophore, and functionalization at the 4-position with a carbaldehyde group provides a reactive handle for a multitude of synthetic transformations.[1][4] The hydrochloride salt is formed by the protonation of one of the basic nitrogen atoms in the pyrazole ring, a common strategy to enhance the aqueous solubility and stability of parent compounds.

A predictive understanding of its behavior in various solvents begins with its fundamental physicochemical properties.

Table 1: Physicochemical Properties of 1H-Pyrazole-4-carbaldehyde and its Hydrochloride Salt

| Property | 1H-Pyrazole-4-carbaldehyde | 1H-Pyrazole-4-carbaldehyde Hydrochloride | Source |

| CAS Number | 35344-95-7 | 1197230-88-8 | [5][6] |

| Molecular Formula | C₄H₄N₂O | C₄H₅ClN₂O | [5][6] |

| Molecular Weight | 96.09 g/mol | 132.55 g/mol | [5][6] |

| Appearance | Off-White to Pale Yellow Solid | Solid (Predicted) | [7] |

| Melting Point | 82-83 °C | Not specified | [7] |

| Topological Polar Surface Area (TPSA) | 45.75 Ų | 45.75 Ų | [5][6] |

| Predicted LogP | 0.22 | 0.64 | [5][6] |

| Hydrogen Bond Donors | 1 | 1 | [5][6] |

| Hydrogen Bond Acceptors | 2 | 2 | [5][6] |

Theoretical Principles of Solubility: A Predictive Analysis

The principle of "like dissolves like" is the cornerstone of solubility prediction.[8][9] This means polar solutes tend to dissolve in polar solvents, while non-polar solutes dissolve in non-polar solvents. The molecular structure of 1H-Pyrazole-4-carbaldehyde hydrochloride provides clear indicators of its expected solubility behavior.

-

High Polarity: The molecule possesses multiple polar features: two nitrogen atoms, a carbonyl group (C=O), and a labile N-H proton. The formation of the hydrochloride salt dramatically increases the overall polarity and ionic character of the molecule.

-

Hydrogen Bonding: The N-H group can act as a hydrogen bond donor, while the nitrogen atoms and the carbonyl oxygen are hydrogen bond acceptors.[5][6] This capability is crucial for interactions with protic solvents.

Based on this structural analysis, we can formulate the following hypotheses:

-

High Solubility in Polar Protic Solvents: Solvents like water, methanol, and ethanol should be effective at solvating the compound. Their ability to form strong hydrogen bonds and solvate the chloride counter-ion will facilitate the dissolution process.

-

Moderate Solubility in Polar Aprotic Solvents: Solvents such as Dimethyl Sulfoxide (DMSO) and Dimethylformamide (DMF) are expected to be reasonably good solvents. While they cannot donate hydrogen bonds, their high polarity allows for strong dipole-dipole interactions.

-

Low to Negligible Solubility in Non-Polar Solvents: Non-polar solvents like hexane, toluene, and diethyl ether are predicted to be poor solvents. They lack the ability to form hydrogen bonds or engage in significant dipole-dipole interactions, making it energetically unfavorable to break apart the compound's crystal lattice.[8]

Experimental Workflow for Solubility Profiling

A systematic, multi-stage approach is essential for accurately characterizing the solubility profile. The workflow begins with a rapid qualitative assessment to categorize solvents, followed by a rigorous quantitative determination for promising candidates.

Caption: Experimental workflow for determining the solubility profile.

Materials and Equipment

-

Solute: 1H-Pyrazole-4-carbaldehyde hydrochloride (purity ≥98%).

-

Solvents (Analytical Grade or Higher):

-

Polar Protic: Deionized Water, Methanol, Ethanol.

-

Polar Aprotic: Acetonitrile, Dimethyl Sulfoxide (DMSO), Acetone.

-

Non-Polar: Hexane, Toluene, Dichloromethane.

-

-

Equipment: Analytical balance, vortex mixer, orbital shaker with temperature control, centrifuge, calibrated micropipettes, glass vials (e.g., 2 mL or 4 mL), HPLC-UV or UV-Vis spectrophotometer.

Protocol 1: Qualitative Solubility Assessment (Rapid Screening)

This initial screen provides a rapid, semi-quantitative estimate of solubility, allowing for the efficient categorization of solvents and prioritization for quantitative analysis.

Methodology:

-

Preparation: Weigh approximately 2-3 mg of 1H-Pyrazole-4-carbaldehyde hydrochloride into a small, clear glass vial.[10]

-

Solvent Addition: Add 100 µL of the selected solvent to the vial.

-

Mixing: Cap the vial and vortex vigorously for 60 seconds.

-

Observation: Visually inspect the vial against a dark background. Note if the solid has completely dissolved.

-

Incremental Addition: If the solid has not dissolved, continue adding the solvent in 100 µL increments, vortexing for 60 seconds after each addition, up to a total volume of 1 mL.[10]

-

Classification: Record the results based on the total volume of solvent required for dissolution, as outlined in Table 2.

Table 2: Qualitative Solubility Classification

| Classification | Observation | Approximate Solubility Range |

| Very Soluble | Dissolves in < 300 µL | > 10 mg/mL |

| Soluble | Dissolves in 300 µL - 1 mL | 2 - 10 mg/mL |

| Sparingly Soluble | Partial dissolution at 1 mL | < 2 mg/mL |

| Insoluble | No visible dissolution at 1 mL | << 2 mg/mL |

Protocol 2: Quantitative Solubility Determination (Shake-Flask Method)

The shake-flask method is the gold standard for determining thermodynamic equilibrium solubility.[11] Its trustworthiness lies in ensuring the solution is truly saturated before measurement.

Methodology:

-

Preparation: Add an excess amount of 1H-Pyrazole-4-carbaldehyde hydrochloride (e.g., 10-20 mg) to a vial. The key is to ensure that undissolved solid remains visible throughout the experiment, confirming saturation.[3]

-

Solvent Addition: Add a precise volume (e.g., 1.0 mL) of the chosen solvent to the vial.

-

Equilibration: Seal the vial tightly and place it on an orbital shaker in a temperature-controlled environment (e.g., 25 °C). Allow the mixture to equilibrate for 24-48 hours. This extended time is critical to ensure the system reaches thermodynamic equilibrium between the dissolved and undissolved states.[11]

-

Phase Separation: After equilibration, let the vials stand undisturbed for at least 1 hour to allow the excess solid to settle. For fine suspensions, centrifuge the samples at high speed (e.g., 10,000 rpm for 10 minutes) to pellet the undissolved solid.[3]

-

Sample Dilution: Carefully withdraw a known aliquot of the clear supernatant. Perform a precise serial dilution with the same solvent to bring the concentration within the linear range of the analytical method.

-

Quantification: Analyze the diluted samples using a validated analytical method, such as HPLC-UV or UV-Vis spectroscopy, against a standard calibration curve.[3]

-

Calculation: Calculate the original concentration in the supernatant, factoring in the dilution, to determine the quantitative solubility in mg/mL or mol/L.

Data Presentation and Interpretation

All generated data should be compiled into a comprehensive table for clear comparison and analysis.

Table 3: Comprehensive Solubility Profile of 1H-Pyrazole-4-carbaldehyde Hydrochloride (Template)

| Solvent | Solvent Class | Qualitative Solubility | Quantitative Solubility (mg/mL at 25°C) |

| Deionized Water | Polar Protic | [Experimental Result] | [Experimental Result] |

| Methanol | Polar Protic | [Experimental Result] | [Experimental Result] |

| Ethanol | Polar Protic | [Experimental Result] | [Experimental Result] |

| DMSO | Polar Aprotic | [Experimental Result] | [Experimental Result] |

| Acetonitrile | Polar Aprotic | [Experimental Result] | [Experimental Result] |

| Dichloromethane | Non-Polar | [Experimental Result] | [Experimental Result] |

| Toluene | Non-Polar | [Experimental Result] | [Experimental Result] |

| Hexane | Non-Polar | [Experimental Result] | [Experimental Result] |

Interpretation for Drug Development:

-

Synthesis & Purification: High solubility in a volatile solvent like methanol or ethanol suggests these are good candidates for reaction media and subsequent crystallization/purification steps. Poor solubility in a non-polar solvent like hexane can be exploited for precipitation or anti-solvent crystallization.

-

Formulation: High aqueous solubility is a primary indicator of suitability for oral or parenteral (injectable) formulations. If aqueous solubility is insufficient, the data from organic co-solvents becomes critical for developing liquid formulations.

-

Analytical Method Development: The solubility data directly informs the choice of diluents for preparing stock solutions and standards for HPLC, NMR, and other analytical techniques.[12]

Conclusion

References

- Chemistry For Everyone. (2025, February 11). How To Determine Solubility Of Organic Compounds? [Video]. YouTube.

- ResearchGate. (2024, May 28). How to determine the solubility of a substance in an organic solvent? [Forum post].

- University of California, Los Angeles. (n.d.). Experiment: Solubility of Organic & Inorganic Compounds. UCLA Chemistry and Biochemistry.

- Unknown. (n.d.).

- Khan Academy. (n.d.). Solubility of organic compounds. Khan Academy.

- National Center for Biotechnology Information. (n.d.). 1H-pyrazole-4-carbaldehyde. PubChem.

- ChemicalBook. (2025, July 5).

- ChemicalBook. (n.d.). 1H-Pyrazole-4-carboxaldehyde CAS#: 35344-95-7. ChemicalBook.

- ChemicalBook. (n.d.). 1H-Pyrazole-4-carboxaldehyde(35344-95-7) 1 H NMR. ChemicalBook.

- BenchChem. (n.d.). An In-depth Technical Guide on the Solubility and Bioavailability of 1-isopropyl-1H-pyrazole-4-carbaldehyde. BenchChem.

- ChemScene. (n.d.). 1H-Pyrazole-4-carbaldehyde hydrochloride. ChemScene.

- ChemicalBook. (2025, July 4). 1H-Pyrazole-4-carboxaldehyde. ChemicalBook.

- ChemScene. (n.d.). 1H-Pyrazole-4-carbaldehyde. ChemScene.

- Al-Tel, T. H., Al-Qawasmeh, R. A., & Voelter, W. (2011). Synthesis of 3-substituted 1-phenyl-1H-pyrazole-4-carbaldehydes and the corresponding ethanones by Pd-catalysed cross-coupling reactions. ARKIVOC, 2011(11), 1-21.

- J&K Scientific. (n.d.). 1H-Pyrazole-4-carbaldehyde. J&K Scientific.

- Ossila. (n.d.). 1-(3-Fluorophenyl)-1H-pyrazole-4-carbaldehyde. Ossila.

Sources

- 1. jk-sci.com [jk-sci.com]

- 2. ossila.com [ossila.com]

- 3. pdf.benchchem.com [pdf.benchchem.com]

- 4. epubl.ktu.edu [epubl.ktu.edu]

- 5. chemscene.com [chemscene.com]

- 6. chemscene.com [chemscene.com]

- 7. 1H-Pyrazole-4-carboxaldehyde | 35344-95-7 [chemicalbook.com]

- 8. chem.ws [chem.ws]

- 9. Khan Academy [khanacademy.org]

- 10. researchgate.net [researchgate.net]

- 11. youtube.com [youtube.com]

- 12. 1H-Pyrazole-4-carboxaldehyde(35344-95-7) 1H NMR [m.chemicalbook.com]

A Comprehensive Technical Guide to the Stability and Storage of 1H-Pyrazole-4-carbaldehyde Hydrochloride

Abstract

This technical guide provides a detailed examination of the stability and optimal storage conditions for 1H-Pyrazole-4-carbaldehyde hydrochloride, a pivotal building block in contemporary pharmaceutical and agrochemical research. While specific, publicly available stability studies on this hydrochloride salt are not extensively documented, this guide synthesizes foundational chemical principles, data from analogous structures, and established analytical methodologies to offer a comprehensive framework for its handling, storage, and stability assessment. We will delve into the intrinsic chemical nature of the molecule, postulate potential degradation pathways, and provide detailed protocols for forced degradation studies. This document is intended to serve as an essential resource for researchers, scientists, and drug development professionals, enabling them to maintain the integrity, purity, and performance of 1H-Pyrazole-4-carbaldehyde hydrochloride in their research and development endeavors.

Introduction: The Significance of 1H-Pyrazole-4-carbaldehyde Hydrochloride in Synthesis

1H-Pyrazole-4-carbaldehyde and its hydrochloride salt are versatile heterocyclic compounds that serve as crucial intermediates in the synthesis of a wide array of bioactive molecules. The pyrazole moiety is a prominent scaffold in medicinal chemistry, exhibiting a broad spectrum of biological activities, including anti-inflammatory, anti-cancer, and antimicrobial properties. The presence of a reactive aldehyde functional group at the 4-position of the pyrazole ring makes it a valuable synthon for the construction of more complex molecular architectures through various chemical transformations.[1][2][3]

The hydrochloride salt form is often employed to enhance the stability and solubility of the parent compound. However, the inherent reactivity of the aldehyde group, coupled with the pyrazole ring's susceptibility to certain environmental factors, necessitates a thorough understanding of its stability profile to ensure the reliability and reproducibility of experimental outcomes.

Chemical and Physical Properties

A foundational understanding of the physicochemical properties of 1H-Pyrazole-4-carbaldehyde hydrochloride is paramount to predicting its stability and handling requirements.

| Property | Value | Source |

| Molecular Formula | C₄H₅ClN₂O | Inferred from parent compound |

| Molecular Weight | 132.55 g/mol | Inferred from parent compound |

| Appearance | Typically a yellowish-brown or off-white solid | [4] |

| Solubility | Soluble in water | [5] |

| SMILES | O=Cc1cn[nH]c1.Cl | Inferred from parent compound |

Recommended Storage and Handling: A Proactive Approach to Stability

Based on available safety data sheets and general chemical principles, the following conditions are recommended to preserve the integrity of 1H-Pyrazole-4-carbaldehyde hydrochloride.

| Condition | Recommendation | Rationale |

| Temperature | Store at 2°C - 8°C.[6][7] | Reduces the rate of potential degradation reactions. |

| Atmosphere | Store under an inert atmosphere (e.g., argon or nitrogen).[6][8] | Prevents oxidation of the aldehyde group. |

| Light | Protect from light by storing in an opaque or amber container. | Pyrazole derivatives can be susceptible to photodegradation.[9] |

| Moisture | Keep container tightly closed in a dry and well-ventilated place.[10][11] | Prevents hydrolysis and other moisture-mediated degradation. |

| Incompatible Materials | Keep away from strong oxidizing agents and strong bases. | Aldehydes are readily oxidized to carboxylic acids. The hydrochloride salt can react with strong bases.[9] |

Handling Precautions:

-

Handle in a well-ventilated area, preferably within a chemical fume hood.[11][12]

-

Wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.[12][13][14]

-

Avoid the formation of dust and aerosols.[13]

-

Wash hands thoroughly after handling.[12]

Postulated Degradation Pathways

The chemical structure of 1H-Pyrazole-4-carbaldehyde hydrochloride suggests several potential degradation pathways under stress conditions. Understanding these pathways is critical for developing stability-indicating analytical methods.

Caption: Postulated degradation pathways for 1H-Pyrazole-4-carbaldehyde hydrochloride.

Causality behind Postulated Pathways:

-

Oxidation: The aldehyde functional group is highly susceptible to oxidation, which would yield the corresponding carboxylic acid (1H-Pyrazole-4-carboxylic acid). This is a common degradation pathway for aldehyde-containing compounds.[9]

-

Polymerization: Aldehydes can undergo self-condensation or polymerization reactions, particularly in the presence of acidic or basic catalysts or upon heating.

-

Photodegradation: Aromatic and heterocyclic systems, including pyrazoles, can be sensitive to light, leading to the formation of various photolytic byproducts.[9]

-

Decarbonylation: Under conditions of extreme heat, the aldehyde group may be lost through decarbonylation, resulting in the formation of pyrazole.

Framework for a Comprehensive Stability Study

To rigorously assess the intrinsic stability of 1H-Pyrazole-4-carbaldehyde hydrochloride, a forced degradation study is essential. This involves subjecting the compound to stress conditions that are more severe than accelerated stability testing, as outlined in the International Council for Harmonisation (ICH) guidelines. The objective is to achieve 5-20% degradation to identify potential degradation products and to develop a stability-indicating analytical method.[15]

Experimental Protocol: Forced Degradation Study

Caption: Experimental workflow for a forced degradation study.

Step-by-Step Methodology:

-

Preparation of Stock Solution: Prepare a stock solution of 1H-Pyrazole-4-carbaldehyde hydrochloride in a suitable solvent (e.g., water or a water/acetonitrile mixture).

-

Stress Conditions:

-

Acid Hydrolysis: Treat the stock solution with an equal volume of 0.1 M hydrochloric acid. Keep the mixture at 60°C and collect samples at various time points (e.g., 0, 2, 4, 8, 24 hours).

-

Base Hydrolysis: Treat the stock solution with an equal volume of 0.1 M sodium hydroxide at room temperature. Due to the potential for rapid degradation, collect samples at earlier time points (e.g., 0, 15, 30, 60, 120 minutes).

-

Oxidative Degradation: Treat the stock solution with an equal volume of 3% hydrogen peroxide at room temperature. Protect from light and collect samples at various time points.

-

Thermal Degradation: Expose the solid compound to dry heat (e.g., 80°C) in a stability chamber. Dissolve samples at different time points for analysis.

-

Photolytic Degradation: Expose the stock solution and the solid compound to a light source that meets ICH Q1B guidelines. A control sample should be wrapped in aluminum foil to exclude light.

-

-

Sample Neutralization: Before analysis, neutralize the acidic and basic samples to prevent damage to the analytical column.

-

Analysis: Analyze all samples using a developed and validated stability-indicating analytical method.

Development of a Stability-Indicating Analytical Method

A stability-indicating method is crucial for separating the parent compound from any degradation products. High-Performance Liquid Chromatography (HPLC) is the most common technique for this purpose.

Key Considerations for Method Development:

-

Column Chemistry: A C18 reversed-phase column is a good starting point.

-

Mobile Phase: A gradient elution with a mixture of an aqueous buffer (e.g., phosphate or acetate) and an organic solvent (e.g., acetonitrile or methanol) is often required to resolve all peaks.

-

Detection: UV detection is suitable due to the aromatic nature of the pyrazole ring. The detection wavelength should be selected based on the UV spectrum of the parent compound. Mass spectrometry (MS) can be coupled with HPLC (LC-MS) to provide structural information about the degradation products.[16]

-

Derivatization: For enhanced sensitivity and selectivity, especially for trace-level degradants, derivatization of the aldehyde group can be employed. Common derivatizing agents for aldehydes include 2,4-dinitrophenylhydrazine (DNPH).[16][17]

Data Interpretation and Reporting

The results of the forced degradation study should be presented in a clear and organized manner.

Table for Summarizing Forced Degradation Results:

| Stress Condition | Duration | % Assay of Parent Compound | % Degradation | Number of Degradants |

| 0.1 M HCl (60°C) | 24 h | |||

| 0.1 M NaOH (RT) | 2 h | |||

| 3% H₂O₂ (RT) | 24 h | |||

| Thermal (80°C) | 48 h | |||

| Photolytic | ICH Q1B |

Conclusion and Recommendations

While specific stability data for 1H-Pyrazole-4-carbaldehyde hydrochloride is not extensively published, adherence to the recommended storage conditions of a cool, dry, dark, and inert environment is paramount to preserving its integrity. For researchers and drug development professionals requiring a comprehensive understanding of its stability profile, the execution of a forced degradation study as outlined in this guide is strongly recommended. This will not only ensure the quality of the starting material but also provide critical insights for formulation development and regulatory submissions.

References

-

PubChem. (n.d.). 1H-pyrazole-4-carbaldehyde. Retrieved from [Link]

-

ResearchGate. (2025-08-06). Aldehyde analysis by high performance liquid chromatography/tandem mass spectrometry. [Link]

-

University of Canterbury. (n.d.). CHAPTER 2 METHODS FOR DETERMINING ALDEHYDES IN AIR. [Link]

-

Royal Society of Chemistry. (2021-05-22). Qualitative and quantitative determination of trace aldehydes and ketones in food preservative propionic acid for quality improvement. [Link]

-

MDPI. (2019-06-04). Bioanalytical and Mass Spectrometric Methods for Aldehyde Profiling in Biological Fluids. [Link]

-

ResearchGate. (n.d.). A Review on Environment-friendly Protocol for the Synthesis of Pyrazole Derivative. [Link]

-

Angene Chemical. (2025-09-01). Safety Data Sheet. [Link]

-

J&K Scientific. (n.d.). 1H-Pyrazole-4-carbaldehyde. Retrieved from [Link]

-

National Institutes of Health. (n.d.). Development of forced degradation and stability indicating studies of drugs—A review. [Link]

-

ResearchGate. (2025-08-06). Pyrazole-3(4)-carbaldehyde: synthesis, reactions and biological activity. [Link]

Sources

- 1. researchgate.net [researchgate.net]

- 2. jk-sci.com [jk-sci.com]

- 3. researchgate.net [researchgate.net]

- 4. 1H-Pyrazole-4-carboxaldehyde | 35344-95-7 [amp.chemicalbook.com]

- 5. fishersci.com [fishersci.com]

- 6. 35344-95-7|1H-Pyrazole-4-carbaldehyde|BLD Pharm [bldpharm.com]

- 7. angenechemical.com [angenechemical.com]

- 8. chemscene.com [chemscene.com]

- 9. pdf.benchchem.com [pdf.benchchem.com]

- 10. chemicalbook.com [chemicalbook.com]

- 11. 1H-Pyrazole-4-carboxaldehyde - Safety Data Sheet [chemicalbook.com]

- 12. fishersci.com [fishersci.com]

- 13. chemicalbook.com [chemicalbook.com]

- 14. static.cymitquimica.com [static.cymitquimica.com]

- 15. Development of forced degradation and stability indicating studies of drugs—A review - PMC [pmc.ncbi.nlm.nih.gov]

- 16. researchgate.net [researchgate.net]

- 17. repository.up.ac.za [repository.up.ac.za]

A Comprehensive Technical Guide to the Synthesis of 1H-Pyrazole-4-carbaldehyde Hydrochloride from Pyrazole

This guide provides an in-depth exploration of the synthesis of 1H-Pyrazole-4-carbaldehyde hydrochloride, a critical building block for pharmaceutical and agrochemical research. Designed for researchers, scientists, and professionals in drug development, this document elucidates the prevalent synthetic strategies, with a primary focus on the robust and widely adopted Vilsmeier-Haack reaction. The narrative emphasizes the underlying chemical principles, offering field-proven insights to ensure both reproducibility and a thorough understanding of the process.

Strategic Importance of 1H-Pyrazole-4-carbaldehyde

The pyrazole nucleus is a privileged scaffold in medicinal chemistry, with derivatives exhibiting a wide array of biological activities, including anti-inflammatory, antibacterial, anti-parasitic, and anti-cancer properties.[1][2] The 4-carbaldehyde functional group on the pyrazole ring serves as a versatile synthetic handle, enabling the construction of more complex molecular architectures through reactions such as condensations, oxidations, and reductions. Consequently, reliable and scalable access to 1H-Pyrazole-4-carbaldehyde is of paramount importance for the discovery and development of novel therapeutic agents.

Primary Synthetic Trajectory: The Vilsmeier-Haack Formylation

The most direct and commonly employed method for the synthesis of 1H-Pyrazole-4-carbaldehyde from unsubstituted pyrazole is the Vilsmeier-Haack reaction.[3][4] This reaction introduces a formyl group (-CHO) onto an electron-rich aromatic or heteroaromatic ring using a Vilsmeier reagent.[5][6] The inherent electron-rich nature of the pyrazole ring makes it an excellent substrate for this electrophilic substitution, which predominantly occurs at the C4 position due to electronic and steric factors.[7]

The Vilsmeier Reagent: The Electrophilic Powerhouse

The active electrophile in this reaction, the Vilsmeier reagent, is a chloroiminium salt. It is typically generated in situ from the reaction of a tertiary amide, most commonly N,N-dimethylformamide (DMF), with an acid halide like phosphorus oxychloride (POCl₃).[5][6][8] The formation of this reagent is a critical first step, creating a species sufficiently electrophilic to attack the pyrazole ring.

The reaction between DMF and POCl₃ is believed to proceed through an initial adduct, which then rearranges to form the highly reactive electrophilic chloroiminium cation, often referred to as the Vilsmeier reagent.[3][8][9]

Mechanism of Pyrazole Formylation

The Vilsmeier-Haack formylation of pyrazole follows a classical electrophilic aromatic substitution pathway. The key steps are:

-

Formation of the Vilsmeier Reagent: As described above, DMF and POCl₃ react to form the electrophilic chloroiminium salt.

-

Electrophilic Attack: The electron-rich C4 position of the pyrazole ring acts as a nucleophile, attacking the electrophilic carbon of the Vilsmeier reagent. This disrupts the aromaticity of the pyrazole ring and forms a cationic intermediate.

-

Rearomatization: A base, typically DMF from the reaction mixture, abstracts a proton from the C4 carbon, leading to the restoration of the aromatic pyrazole ring and the formation of an iminium salt intermediate.

-

Hydrolysis: The reaction mixture is quenched with water. The iminium salt is then hydrolyzed to yield the final product, 1H-Pyrazole-4-carbaldehyde.[6][9] Subsequent treatment with hydrochloric acid affords the hydrochloride salt.

Below is a diagram illustrating the mechanism of the Vilsmeier-Haack formylation of pyrazole.

Caption: Mechanism of the Vilsmeier-Haack formylation of pyrazole.

Detailed Experimental Protocol

This protocol is a representative procedure for the synthesis of 1H-Pyrazole-4-carbaldehyde hydrochloride. Researchers should always conduct a thorough risk assessment before proceeding.

Materials and Reagents

| Reagent | Molar Mass ( g/mol ) | Quantity | Moles | Equivalents |

| Pyrazole | 68.08 | 10.0 g | 0.147 | 1.0 |

| N,N-Dimethylformamide (DMF) | 73.09 | 100 mL | - | Solvent/Reagent |

| Phosphorus oxychloride (POCl₃) | 153.33 | 27.0 mL | 0.294 | 2.0 |

| Dichloromethane (DCM) | 84.93 | 200 mL | - | Solvent |

| Crushed Ice | - | ~500 g | - | - |

| Sodium Bicarbonate (NaHCO₃) | 84.01 | As needed | - | - |

| Anhydrous Sodium Sulfate (Na₂SO₄) | 142.04 | As needed | - | - |

| Diethyl Ether | 74.12 | As needed | - | Solvent |

| Hydrochloric Acid (HCl) in Ether | - | As needed | - | - |

Step-by-Step Procedure

The experimental workflow is outlined in the diagram below.

Caption: Experimental workflow for the synthesis of 1H-Pyrazole-4-carbaldehyde hydrochloride.

-

Vilsmeier Reagent Preparation: In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, dropping funnel, and nitrogen inlet, add anhydrous DMF. Cool the flask to 0°C in an ice bath. Add POCl₃ dropwise to the DMF via the dropping funnel with vigorous stirring. The Vilsmeier reagent will form as a viscous, often colored, complex.[10] Allow the mixture to stir at 0°C for 30-60 minutes.

-

Formylation Reaction: Dissolve the pyrazole in a minimal amount of anhydrous DCM or DMF and add it dropwise to the pre-formed Vilsmeier reagent at 0°C.

-

Reaction Progression: After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature. Then, heat the mixture to a temperature between 60-80°C.[1][10] The reaction progress should be monitored by Thin Layer Chromatography (TLC).

-

Work-up and Isolation: Once the reaction is complete, cool the mixture to room temperature and carefully pour it onto a large beaker of crushed ice with stirring.

-

Neutralization: Slowly neutralize the acidic solution with a saturated aqueous solution of sodium bicarbonate until the pH is approximately 7-8.

-

Extraction: Transfer the mixture to a separatory funnel and extract the product with dichloromethane or ethyl acetate (3 x). Combine the organic layers.

-

Drying and Concentration: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude 1H-Pyrazole-4-carbaldehyde.

-

Purification: The crude product can be purified by column chromatography on silica gel using a suitable eluent system, such as a gradient of ethyl acetate in hexanes.[10]

-

Hydrochloride Salt Formation: Dissolve the purified aldehyde in a minimal amount of anhydrous diethyl ether. Add a solution of hydrochloric acid in diethyl ether dropwise with stirring. The hydrochloride salt will precipitate. Collect the solid by filtration, wash with cold diethyl ether, and dry under vacuum.

Characterization

The final product, 1H-Pyrazole-4-carbaldehyde hydrochloride, should be characterized to confirm its identity and purity. Standard analytical techniques include:

-

NMR Spectroscopy (¹H and ¹³C): To confirm the structure and the presence of the aldehyde proton.

-

Mass Spectrometry: To determine the molecular weight.[11]

-

Infrared (IR) Spectroscopy: To identify the characteristic carbonyl stretch of the aldehyde.

Troubleshooting and Optimization

-

Low Yield:

-

Moisture Contamination: The Vilsmeier reagent is highly sensitive to moisture. Ensure all glassware is oven-dried and anhydrous solvents are used.[1][10]

-

Incomplete Reaction: The reaction may require a higher temperature or longer reaction time. Monitor closely by TLC.

-

Stoichiometry: The molar ratio of the Vilsmeier reagent to the pyrazole is crucial. An excess of the Vilsmeier reagent is generally recommended.[10]

-

-

Side Product Formation:

-

Overheating: Excessive temperatures can lead to decomposition or the formation of undesired byproducts. Maintain the recommended temperature range.

-

Diformylation: While less common for unsubstituted pyrazole, diformylation can sometimes occur. Careful control of stoichiometry and reaction conditions can minimize this.

-

Alternative Synthetic Approaches

While the Vilsmeier-Haack reaction is the most direct method, other strategies for synthesizing 1H-Pyrazole-4-carbaldehyde exist. One notable alternative involves a multi-step sequence starting from 4-iodopyrazole. This method includes protection of the pyrazole nitrogen, Grignard reagent formation, reaction with DMF, and subsequent deprotection.[12] Another approach involves the oxidation of the corresponding alcohol, (1H-pyrazol-4-yl)methanol.[13]

Conclusion

The synthesis of 1H-Pyrazole-4-carbaldehyde hydrochloride via the Vilsmeier-Haack formylation of pyrazole is a robust and well-established method. A thorough understanding of the reaction mechanism, careful control of experimental conditions, and meticulous purification are key to achieving high yields of the desired product. This guide provides the necessary technical details and insights to empower researchers in their synthetic endeavors, ultimately facilitating the development of novel pyrazole-based compounds with potential therapeutic applications.

References

-

Synthesis of Novel 1-[(2,6-Dichloro-4-trifluoromethyl)phenyl]-3-aryl-1H-pyrazole-4-carbaldehydes. National Center for Biotechnology Information. [Link]

-

Vilsmeier-Haack Reaction. NROChemistry. [Link]

-

Vilsmeier reagent. Wikipedia. [Link]

-

Vilsmeier-Haack Reaction. J&K Scientific LLC. [Link]

-

Unravelling the synthetic and therapeutic aspects of five, six and fused heterocycles using Vilsmeier–Haack reagent. National Center for Biotechnology Information. [Link]

-

Synthesis and Antimicrobial Activity of New 4-Fromyl Pyrazole Derivatives Drived from Galloyl Hydrazide. Chemical Methodologies. [Link]

-

Improved Synthesis of 1H-Pyrazole-4-carbaldehyde. Taylor & Francis Online. [Link]

-

1-phenyl-1H-pyrazole- 4-carboxaldehyde and Its Aldimines Derivatives. Asian Journal of Chemistry. [Link]

-

REVIEW ARTICLE ON VILSMEIER-HAACK REACTION. World Journal of Pharmaceutical Research. [Link]

-

Pyrazole-4-carbaldehyde derivatives. ResearchGate. [Link]

-

Vilsmeier-Haack Reaction. Organic Chemistry Portal. [Link]

-

Pyrazole-3(4)-carbaldehyde: synthesis, reactions and biological activity. Arkivoc. [Link]

-

Synthesis of 3-substituted 1-phenyl-1H-pyrazole-4-carbaldehydes and the corresponding ethanones by Pd-catalysed cross-coupling reactions. Kaunas University of Technology. [Link]

-

Vilsmeier—Haack Reaction on Hydrazones: A Convenient Synthesis of 4-Formylpyrazoles. SAGE Journals. [Link]

-

Vilsmeier-Haack formylation of 1H-pyrazoles. ResearchGate. [Link]

-

1H-pyrazole-4-carbaldehyde. PubChem. [Link]

Sources

- 1. Synthesis of Novel 1-[(2,6-Dichloro-4-trifluoromethyl)phenyl]-3-aryl-1H-pyrazole-4-carbaldehydes - PMC [pmc.ncbi.nlm.nih.gov]

- 2. chemmethod.com [chemmethod.com]

- 3. ijpcbs.com [ijpcbs.com]

- 4. quod.lib.umich.edu [quod.lib.umich.edu]

- 5. Vilsmeier-Haack Reaction | NROChemistry [nrochemistry.com]

- 6. jk-sci.com [jk-sci.com]

- 7. researchgate.net [researchgate.net]

- 8. Vilsmeier reagent - Wikipedia [en.wikipedia.org]

- 9. Vilsmeier-Haack Reaction [organic-chemistry.org]

- 10. pdf.benchchem.com [pdf.benchchem.com]

- 11. 1H-pyrazole-4-carbaldehyde | C4H4N2O | CID 5130673 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 12. tandfonline.com [tandfonline.com]

- 13. 1H-Pyrazole-4-carboxaldehyde synthesis - chemicalbook [chemicalbook.com]

An In-depth Technical Guide to the Synthesis of 1H-Pyrazole-4-carbaldehyde

Introduction

1H-Pyrazole-4-carbaldehyde is a pivotal building block in contemporary medicinal chemistry and drug development. Its pyrazole core is a recognized "privileged structure," frequently appearing in molecules exhibiting a wide array of biological activities, including anti-inflammatory, analgesic, and anti-cancer properties.[1] The formyl group at the C4 position serves as a versatile synthetic handle, enabling a multitude of chemical transformations for the construction of complex heterocyclic systems and the exploration of novel chemical space. This guide provides an in-depth analysis of the primary synthetic routes to this valuable intermediate, focusing on the underlying mechanisms and practical experimental considerations for researchers in the pharmaceutical sciences.

Core Synthetic Strategies: A Mechanistic Perspective

The synthesis of 1H-Pyrazole-4-carbaldehyde can be approached through several distinct pathways. The choice of method is often dictated by the availability of starting materials, desired scale, and the substituent pattern on the pyrazole ring. The most authoritative and widely employed method is the Vilsmeier-Haack reaction, which offers a direct and efficient route. Alternative strategies include the oxidation of 4-methylpyrazoles and the reduction of pyrazole-4-carboxylic acid derivatives.

The Vilsmeier-Haack Reaction: The Gold Standard

The Vilsmeier-Haack reaction is the preeminent method for the formylation of electron-rich heterocycles like pyrazole.[2] This reaction utilizes a Vilsmeier reagent, an electrophilic iminium salt, which is typically generated in situ from a tertiary amide (commonly N,N-dimethylformamide, DMF) and an activating agent such as phosphorus oxychloride (POCl₃).[3][4]

Mechanism of Action

The causality behind this reaction's success lies in a two-part process: the formation of the highly electrophilic Vilsmeier reagent and the subsequent electrophilic aromatic substitution on the pyrazole ring.

-

Formation of the Vilsmeier Reagent (Chloroiminium ion): Phosphorus oxychloride, a strong Lewis acid, activates the carbonyl oxygen of DMF. This is the critical first step, making the carbonyl carbon highly susceptible to nucleophilic attack by the dimethylamino group's nitrogen, followed by the elimination of a stable phosphate species to generate the electrophilic chloroiminium ion (the Vilsmeier reagent).[5]

-

Electrophilic Attack and Formylation: The pyrazole ring, being an electron-rich aromatic system, acts as a nucleophile. The C4 position is the most electron-rich and sterically accessible site for electrophilic attack. The pyrazole's π-system attacks the electrophilic carbon of the Vilsmeier reagent, forming a sigma complex intermediate.

-

Aromatization and Hydrolysis: A proton is lost from the C4 position to restore the aromaticity of the pyrazole ring. The resulting iminium salt intermediate is then hydrolyzed during aqueous workup to yield the final 1H-Pyrazole-4-carbaldehyde.

The reaction is highly regioselective for the C4 position due to the electronic properties of the pyrazole ring.

Visualizing the Vilsmeier-Haack Mechanism:

Sources

- 1. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 2. pdf.benchchem.com [pdf.benchchem.com]

- 3. Unravelling the synthetic and therapeutic aspects of five, six and fused heterocycles using Vilsmeier–Haack reagent - PMC [pmc.ncbi.nlm.nih.gov]

- 4. ijpcbs.com [ijpcbs.com]

- 5. Vilsmeier-Haack Reaction [organic-chemistry.org]

Whitepaper: The Pyrazole-4-Carbaldehyde Scaffold: A Cornerstone in Modern Drug Discovery

Executive Summary

The pyrazole nucleus is a preeminent scaffold in medicinal chemistry, recognized for its metabolic stability and versatile biological activity.[1] This guide focuses on a particularly valuable derivative, the pyrazole-4-carbaldehyde scaffold. Its true significance lies not only in the inherent bioactivities of its derivatives but also in its role as a versatile synthetic intermediate, enabling the construction of complex molecular architectures.[2][3] The aldehyde functionality at the C-4 position serves as a reactive handle for diverse chemical transformations, including condensations, reductive aminations, and oxidations, paving the way for the creation of vast chemical libraries.[3][4] Derivatives of this scaffold have demonstrated potent efficacy across multiple therapeutic areas, most notably as kinase inhibitors in oncology, as anti-inflammatory agents, and as novel antimicrobial compounds.[5][6][7] This document provides an in-depth exploration of the synthesis, biological activities, and therapeutic potential of the pyrazole-4-carbaldehyde scaffold, offering field-proven insights and detailed protocols for researchers in drug development.

Introduction: The Pyrazole Moiety as a Privileged Scaffold

In the landscape of medicinal chemistry, certain molecular frameworks appear with remarkable frequency in the structures of approved drugs and clinical candidates. These are termed "privileged scaffolds" due to their ability to bind to multiple, diverse biological targets. The pyrazole, a five-membered aromatic heterocycle with two adjacent nitrogen atoms, is a quintessential example of such a scaffold.[8][9] Its prominence is evident in blockbuster drugs like Celecoxib (anti-inflammatory), Sildenafil (phosphodiesterase inhibitor), and numerous kinase inhibitors such as Ruxolitinib, which are critical in oncology.[8][10]

The success of the pyrazole core can be attributed to several key physicochemical properties:

-

Metabolic Stability: The aromatic nature of the pyrazole ring imparts significant resistance to metabolic degradation, a crucial attribute for any drug candidate.[1]

-

Hydrogen Bonding Capability: The two nitrogen atoms can act as both hydrogen bond donors (the N-H group) and acceptors (the sp² hybridized nitrogen), enabling strong and specific interactions with protein targets.[11]

-

Structural Versatility: The pyrazole ring can be readily substituted at multiple positions, allowing for fine-tuning of steric and electronic properties to optimize potency, selectivity, and pharmacokinetic profiles.[11]

Within this esteemed class of compounds, the pyrazole-4-carbaldehyde emerges as a particularly powerful building block for drug discovery programs.[2][12]

The Pyrazole-4-Carbaldehyde: A Versatile Synthetic Hub

The strategic placement of a carbaldehyde (formyl) group at the 4-position of the pyrazole ring creates a versatile and reactive intermediate.[13] This functional group is not typically the final pharmacophore but rather a gateway to a multitude of more complex and potent derivatives.

Key Synthetic Pathway: The Vilsmeier-Haack Reaction

The most prevalent and efficient method for synthesizing pyrazole-4-carbaldehydes is the Vilsmeier-Haack reaction.[14][15][16] This reaction formylates activated aromatic rings. In the context of pyrazole synthesis, it is often performed as a one-pot cyclization and formylation of ketone-derived hydrazones.

The causality behind this choice of reaction is twofold:

-

Efficiency: It combines the pyrazole ring formation (cyclization) and the introduction of the aldehyde group in a single, streamlined process.[17]

-

Regioselectivity: The reaction reliably installs the formyl group at the C-4 position of the newly formed pyrazole ring.

Below is a generalized workflow for this critical synthesis.

Caption: General workflow for Vilsmeier-Haack synthesis of pyrazole-4-carbaldehydes.

Experimental Protocol: Synthesis of 1-Phenyl-3-(4-tolyl)-1H-pyrazole-4-carbaldehyde

This protocol provides a self-validating system for synthesizing a representative pyrazole-4-carbaldehyde derivative.

Materials:

-

4-Methylacetophenone

-

Phenylhydrazine

-

Ethanol

-

Phosphorus oxychloride (POCl₃)

-